N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H18F3N3O2S and its molecular weight is 373.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects in various biological systems, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's chemical formula is C19H21F3N4O3S with a molecular weight of approximately 442.5 g/mol. The structure includes a pyrimidine ring substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrimidine Ring : This is achieved by reacting 4-methyl-6-trifluoromethylpyrimidine with an ethylating agent.
- Coupling Reaction : The intermediate is coupled with m-tolylmethanesulfonamide using coupling reagents like DCC (dicyclohexylcarbodiimide) under controlled conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of trifluoromethyl pyrimidines demonstrated potent activity against Mycobacterium tuberculosis with minimal cytotoxicity towards human cells. The most effective derivatives had a minimum inhibitory concentration (MIC) as low as 4.9 μM against M. tuberculosis .
Compound | MIC (μM) | Cytotoxicity (IC50 μM) |
---|---|---|
Compound A | 4.9 | >100 |
Compound B | 10 | 75 |
Anticancer Activity
The compound has shown promising anticancer activity against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. In vitro studies reported that some derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Cell Line | IC50 (μg/mL) | Control (Doxorubicin IC50) |
---|---|---|
PC3 | 5 | 0.5 |
K562 | 7 | 0.3 |
HeLa | 6 | 0.4 |
A549 | 8 | 0.6 |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. The mechanism involves inhibition of the NF-kB pathway, which plays a crucial role in inflammation and immune responses .
Case Studies and Research Findings
- In Vitro Studies : A study assessed the compound's effects on HepG2 cell lines, revealing significant cytotoxicity at higher concentrations but promising selectivity at lower doses.
- Animal Models : In vivo studies demonstrated that the compound could reduce tumor size in xenograft models, suggesting its potential for further development as an anticancer agent.
- Mechanistic Studies : Molecular docking simulations indicated that the compound interacts effectively with target proteins involved in cancer progression and inflammation, providing insights into its mechanism of action .
Propriétés
IUPAC Name |
1-(3-methylphenyl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-11-4-3-5-13(8-11)10-25(23,24)20-7-6-15-21-12(2)9-14(22-15)16(17,18)19/h3-5,8-9,20H,6-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPCZYGEXVUMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.